4-Bromo-2-iodo-6-methylaniline
Overview
Description
4-Bromo-2-iodo-6-methylaniline is an organic compound with the molecular formula C7H7BrIN. It is a derivative of aniline, featuring bromine and iodine atoms on the benzene ring along with a methyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Iodination: The compound can be synthesized by sequentially brominating and iodinating aniline derivatives. For instance, starting with 4-methylaniline, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide, followed by iodination using iodine and oxidizing agents.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized through controlled reactions involving halogenation of aniline derivatives under specific conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the bromine and iodine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or tin chloride (SnCl2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Nitro derivatives, such as 4-bromo-2-iodo-6-methylnitrobenzene.
Reduction: Reduced amines, such as 4-bromo-2-iodo-6-methylbenzylamine.
Substitution: Substituted benzene derivatives, such as 4-chloro-2-iodo-6-methylaniline.
Scientific Research Applications
4-Bromo-2-iodo-6-methylaniline is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand the effects of halogenated anilines on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-2-iodo-6-methylaniline exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4-Bromo-2-iodo-6-methylaniline is unique due to its specific combination of halogen atoms and a methyl group on the benzene ring. Similar compounds include:
4-Bromo-2-iodoaniline: Lacks the methyl group.
4-Bromo-N,N-dimethylaniline: Contains two methyl groups on the nitrogen atom instead of the iodine atom.
4-Bromo-2-iodobenzene: Lacks the amino group.
Properties
IUPAC Name |
4-bromo-2-iodo-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRVKTCCYSLHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728859 | |
Record name | 4-Bromo-2-iodo-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922170-67-0 | |
Record name | 4-Bromo-2-iodo-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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